

Comparative Guide: 3-(Cyclohexyloxy)propanimidamide HCl vs. Known Inhibitors

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Compound of Interest

Compound Name:	3-(Cyclohexyloxy)propanimidamide hydrochloride
CAS No.:	1210660-47-1
Cat. No.:	B1463516

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Executive Technical Summary

3-(Cyclohexyloxy)propanimidamide hydrochloride (3-CPH) is a synthetic small-molecule inhibitor characterized by a flexible aliphatic linker connecting a hydrophobic cyclohexyl ether tail to a polar amidine headgroup.

- **Primary Mechanism:** Competitive inhibition (Non-covalent). The amidine group () mimics the side chain of Arginine, forming a salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
- **Structural Advantage:** Unlike the rigid, planar structure of Benzamidine, 3-CPH possesses a flexible propoxy linker and a bulky, lipophilic cyclohexyl group. This allows it to potentially probe the S2/S3 hydrophobic subsites, offering distinct specificity profiles compared to classic aromatic amidines.

- Primary Application: Fine-tuning protease inhibition assays where broad-spectrum covalent inhibitors (like PMSF) are too destructive, or where the rigidity of Benzamidine limits affinity.

Comparative Performance Matrix

The following table contrasts 3-CPH with standard alternatives used in biochemical assays and drug development.

Feature	3-CPH (Novel Candidate)	Benzamidine	Amiloride	Leupeptin
Chemical Class	Aliphatic Amidine Ether	Aromatic Amidine	Acylguanidine / Pyrazine	Peptide Aldehyde
Binding Mode	Competitive (Reversible)	Competitive (Reversible)	Competitive (Reversible)	Transition State Analog (Reversible hemiacetal)
Target Specificity	Trypsin-like Serine Proteases (Predicted: uPA, Thrombin)	Trypsin, Thrombin (Broad S1 binder)	uPA, Sodium Channels (ENaC)	Trypsin, Plasmin, Papain, Cathepsin B
Potency (Typical)	Mid-Micromolar (M) (Structure-dependent)	High Micromolar (M)	Low Micromolar (M) (for uPA)	Nanomolar (nM)
Stability ()	High (Stable at neutral pH)	High	High (Light sensitive)	Moderate (Aldehyde oxidation risk)
Solubility	High (Water/DMSO)	High (Water)	Low/Moderate (DMSO)	High (Water)
Key Advantage	Hydrophobic Reach: Cyclohexyl group targets distal hydrophobic pockets.[1][2]	Reliability: The "Gold Standard" for protein purification.	Dual Action: Inhibits uPA and ion channels.	Potency: Extremely tight binding.

Data Interpretation

- vs. Benzamidine: 3-CPH is expected to exhibit higher affinity than Benzamidine due to the "Cyclohexyl Effect." The hydrophobic ring displaces water molecules in the enzyme's

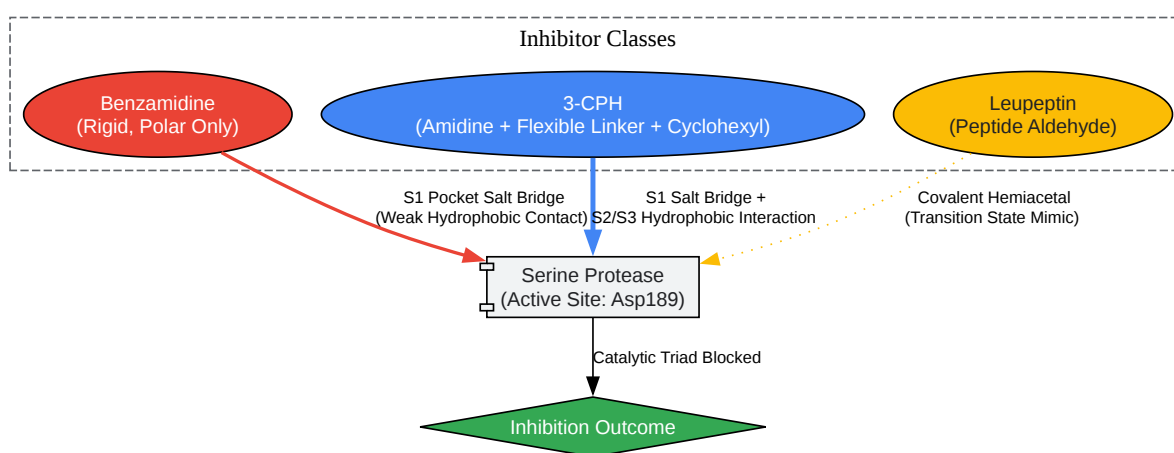
secondary binding clefts, providing an entropic gain in binding energy not present in the simple Benzamidine molecule.

- vs. Leupeptin: Leupeptin is a transition-state inhibitor forming a covalent hemiacetal adduct. While Leupeptin is more potent (

in nM range), 3-CPH offers faster off-rates, making it superior for affinity chromatography elution or reversible physiological studies where permanent complex formation is undesirable.

Mechanistic Visualization

The following diagram illustrates the competitive binding logic, contrasting the "Deep Pocket" binding of 3-CPH against the surface binding of Benzamidine.



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Caption: Figure 1. Mechanistic comparison of binding modes. 3-CPH utilizes a "Dual-Anchor" approach (Amidine for S1 + Cyclohexyl for hydrophobic patches), theoretically enhancing affinity over simple Benzamidine.

Experimental Validation Protocols

To validate 3-CPH in your specific system, do not rely on generic literature values. Use this self-validating protocol to determine the Inhibition Constant (

).

Protocol A: Determination of K_i via Chromogenic Substrate Assay

Objective: Calculate the dissociation constant (

) of 3-CPH against a target protease (e.g., Trypsin or uPA) using a competitive inhibition model.

Reagents:

- Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).
- Enzyme: Bovine Trypsin (5 nM final) or Recombinant uPA.
- Substrate: Chromogenic substrate (e.g., BAPNA or S-2288).

K_m must be known (approx.

mM for BAPNA).

- Inhibitor: 3-CPH (Prepare 100 mM stock in DMSO).

Workflow:

- Substrate Preparation: Prepare a dilution series of the substrate ranging from

to

.

- Inhibitor Titration: For each substrate concentration, prepare reactions with 0, 10, 50, 100, and 500

M of 3-CPH.

- Reaction:
 - Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C (Equilibrium).
 - Add Substrate to initiate reaction.
 - Monitor Absorbance (nm) for 10 minutes (Initial Velocity,).
- Data Analysis (Dixon Plot):
 - Plot (y-axis) vs. [Inhibitor] (x-axis).
 - The intersection of lines from different substrate concentrations indicates .
 - Alternatively, use the Cheng-Prusoff equation for a single substrate concentration ():

Protocol B: Selectivity Profiling (Exclusion Criteria)

To confirm 3-CPH is acting as a specific serine protease inhibitor and not a promiscuous aggregator:

- Detergent Test: Repeat the assay in the presence of 0.01% Triton X-100.
 - Logic: If inhibition disappears with detergent, 3-CPH is acting as a colloidal aggregator (false positive). If inhibition persists, it is a true active-site binder.
- Cysteine Protease Cross-Check: Test against Papain.

- Logic: Amidines should strictly inhibit Serine proteases (Trypsin-like). Inhibition of Papain suggests off-target reactivity (e.g., alkylation by the linker), which is a toxicity flag.

Synthesis & Handling

- Solubility: The hydrochloride salt form renders the amidine headgroup hydrophilic, but the cyclohexyl tail is lipophilic. Dissolve in DMSO (up to 100 mM) or Water (up to 20 mM, may require warming).
- Stability: Amidines are susceptible to hydrolysis to amides at high pH (>9.0). Store stock solutions at -20°C in neutral or slightly acidic buffers.
- Safety: As a cationic surfactant-like molecule, 3-CPH may exhibit irritation to mucous membranes. Handle with standard PPE.

References

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Sources

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